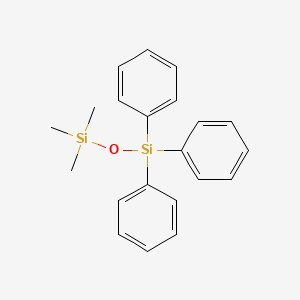

1,1,1-Trimethyl-3,3,3-triphenyldisiloxane

Description

Significance of Organosilicon Compounds and Siloxanes in Contemporary Chemical Research

Organosilicon compounds are a versatile class of chemicals that play a vital role in numerous industrial and consumer applications. researchgate.net At the core of their utility is the silicon-carbon (Si-C) bond, which provides a unique combination of properties such as thermal stability, hydrophobicity (water repellency), and chemical resistance. researchgate.netnih.gov This distinguishes them from purely organic or inorganic compounds. researchgate.net

Among the most significant organosilicon compounds are siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si). researchgate.netnih.gov This siloxane bond is highly flexible and stable, forming the basis for silicone polymers. researchgate.netresearchgate.net Silicones, the most well-known products derived from siloxanes, can be engineered as oils, elastomers (rubbers), and resins. nih.gov Their adaptability allows for a vast array of applications, including:

Personal Care and Cosmetics: Siloxanes provide a smooth, silky feel and help in the even application of products like deodorants, lotions, and hair care items. uwindsor.ca

Industrial Applications: They are used as lubricants, sealants, adhesives, and coatings in construction, automotive, and electronics industries due to their durability and resistance to extreme temperatures. nih.gov

Medical Devices: The biocompatibility of certain silicones makes them suitable for use in medical implants and drug delivery systems. researchgate.net

Advanced Materials: Research is ongoing into the use of organosilicon compounds in sustainable materials, such as biodegradable silicones, and in the field of nanotechnology. researchgate.net

The versatility of siloxanes stems from the ability to modify the organic groups attached to the silicon atoms, which in turn dictates the physical and chemical properties of the resulting polymer. nih.gov

Asymmetric Disiloxanes as a Distinct Class of Organosilicon Architectures

Disiloxanes are the simplest siloxanes, containing a single Si-O-Si linkage. They can be broadly categorized as symmetric or asymmetric. In symmetric disiloxanes, the organic groups attached to both silicon atoms are identical. In contrast, asymmetric (or unsymmetrical) disiloxanes possess different substituents on each silicon atom.

This structural difference makes asymmetric disiloxanes a distinct and important class of organosilicon molecules. The asymmetry introduces polarity and differential reactivity, making them valuable intermediates in the synthesis of more complex structures with precisely controlled properties. The selective synthesis of unsymmetrically functionalized disiloxanes is a key area of research, as it opens pathways to novel polymers and materials that are not accessible through symmetric precursors. These compounds are considered valuable building blocks for creating advanced materials with tailored functionalities.

Research Trajectory and Importance of 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane as a Building Block

The development of synthetic methods for specific organosilicon compounds has been a driving force in the expansion of silicone chemistry. This compound is a prime example of an asymmetric disiloxane (B77578) that serves as a fundamental building block. Its structure combines the steric bulk of three phenyl groups on one silicon atom with the small, non-reactive methyl groups on the other.

This specific arrangement is crucial for its role in synthesis. The triphenylsilyl end of the molecule can introduce rigidity and thermal stability into a polymer chain, while the trimethylsilyl (B98337) end can act as a non-reactive capping group or a point for further chemical modification. The importance of such building blocks lies in their ability to be incorporated into larger polymer chains, thereby creating materials with specific, pre-determined properties.

The synthesis of asymmetric disiloxanes often involves the carefully controlled reaction between different silanols (R₃SiOH) or between a silanol (B1196071) and a chlorosilane (R₃SiCl). For this compound, a common synthetic route involves the condensation reaction between trimethylsilanol (B90980) and triphenylsilanol (B1683266), or trimethylsilyl chloride and triphenylsilanol in the presence of a base.

The trajectory of its use in research has followed the increasing demand for high-performance polymers. Materials that require a combination of flexibility (from the siloxane backbone), thermal stability, and controlled surface properties often utilize building blocks like this compound. Its application as a molecular unit allows for the precise engineering of the final material's characteristics, a central goal in modern polymer and materials science.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(triphenylsilyloxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKXDOWHLFKTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335047 | |

| Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-53-1 | |

| Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trimethyl 3,3,3 Triphenyldisiloxane and Analogous Asymmetric Disiloxanes

General Principles of Disiloxane (B77578) Synthesis in Organosilicon Chemistry

The formation of the siloxane bond is a cornerstone of organosilicon chemistry. wikipedia.org Disiloxanes are fundamentally composed of a Si-O-Si linkage with various organic substituents attached to the silicon atoms. researchgate.net The synthesis of these compounds generally relies on the controlled hydrolysis of silicon halides or alkoxides, followed by condensation. uni-wuppertal.de

A primary route to disiloxanes involves the hydrolysis of organosilyl halides, such as chlorosilanes. scienceinfo.com For instance, the hydrolysis of a dialkyldichlorosilane initially produces a silanediol (B1258837), which can then undergo intermolecular condensation to form linear or cyclic polysiloxanes. uni-wuppertal.descienceinfo.com The hydrolysis of a monochlorosilane, such as trimethylchlorosilane, yields a silanol (B1196071) (trimethylsilanol), which readily condenses to form the corresponding symmetrical disiloxane, hexamethyldisiloxane (B120664). scienceinfo.com

The general reaction can be represented as: 2 R₃SiCl + H₂O → (R₃Si)₂O + 2 HCl

Alternatively, the reaction of an organosilyl halide with a silanol can also produce a disiloxane. This method is particularly useful for the synthesis of asymmetric disiloxanes.

Another significant method is the hydrosilylation, which involves the addition of a silicon-hydrogen bond across an unsaturated bond. cfsilicones.com While commonly used for creating carbon-silicon bonds, variations of this reaction can be employed in the synthesis of more complex siloxane structures. nih.gov

The stability of the Si-C bond and the high energy of the Si-O bond are key factors that drive these synthetic transformations. wikipedia.org The choice of starting materials, reaction conditions, and catalysts allows for the synthesis of a wide array of disiloxanes with tailored properties.

Targeted Synthesis of Asymmetric Disiloxanes

The synthesis of asymmetric disiloxanes requires strategies that can differentiate the two silicon atoms. This is typically achieved by reacting two different silicon-containing precursors.

A common and direct approach to forming an asymmetric siloxane linkage is the condensation reaction between two different silanols or between a silanol and a silyl (B83357) halide. For the specific synthesis of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane, one could envision the reaction between trimethylsilanol (B90980) and triphenylsilyl chloride, or vice versa.

A patent describes a process for producing asymmetric disiloxanes by reacting a silane (B1218182) with an SiOC-bonded organic radical with water and a symmetric disiloxane in the presence of an acid. google.com This indicates a method of scrambling or redistribution to achieve the asymmetric product.

Hydrosilylation offers a versatile route to unsymmetrically functionalized disiloxanes. nih.govnih.gov A stepwise approach can be employed where a disiloxane containing a Si-H bond, such as 1,1,3,3-tetramethyldisiloxane (B107390), is first reacted with one type of unsaturated compound (e.g., an internal alkyne) and then the resulting monofunctionalized disiloxane is reacted with a different unsaturated compound. nih.govnih.gov This allows for the introduction of two different organic groups onto the disiloxane backbone. nih.gov

The choice of catalyst is crucial in hydrosilylation reactions to control selectivity. Platinum-based catalysts are commonly used. nih.gov For example, a platinum(IV) oxide/Xphos system has been shown to be effective for the hydrosilylation of terminal alkynes with monofunctionalized disiloxanes. nih.gov

Hydrolytic condensation is a foundational technique in siloxane synthesis. uni-wuppertal.de To generate an asymmetric disiloxane like this compound via this method, a co-hydrolysis of two different chlorosilane precursors, namely trimethylchlorosilane and triphenylchlorosilane, could be attempted. However, this approach often leads to a statistical mixture of products, including the two symmetrical disiloxanes (hexamethyldisiloxane and hexaphenyldisiloxane) and the desired asymmetric disiloxane.

A more controlled method involves the sequential reaction of precursors. For instance, one can first synthesize a stable silanol from one of the precursors and then react it with the other chlorosilane. The reaction of a pre-formed silanol with a silylating agent is a common strategy.

The hydrolysis of organohydrogen polysiloxanes followed by reaction with a Grignard reagent and subsequent hydrolysis is another method for preparing specific disiloxanes like 1,1,3,3-tetramethyldisiloxane. google.com This highlights the multi-step synthetic pathways that can be designed to achieve a target molecule.

The reaction conditions, such as pH, play a significant role in the outcome of hydrolytic condensation. Alkaline conditions are known to catalyze the hydrolysis and condensation of trialkoxysilanes to form organopolysiloxanes. google.com

Stereoselective Synthesis of Silicon-Stereogenic Disiloxanes

The synthesis of disiloxanes with a chiral silicon atom (silicon-stereogenic) is a more advanced challenge in organosilicon chemistry. These chiral molecules have potential applications in asymmetric catalysis and materials science.

A powerful strategy for creating silicon-stereogenic centers is the desymmetrization of prochiral silanediols. nih.govacs.orgnih.gov This involves the selective reaction of one of the two enantiotopic hydroxyl groups of the silanediol with a silylating agent in the presence of a chiral catalyst. nih.govacs.orgnih.gov

Recent research has demonstrated the use of chiral imidazole-containing organocatalysts for the desymmetrization of prochiral silanediols via silylation. nih.govacs.orgnih.gov This metal-free method can produce Si-stereogenic siloxanols in high yields and with high enantioselectivity (up to 98:2 er). nih.govacs.orgnih.gov The resulting siloxanols can then be further reacted to form chiral disiloxanes.

The mechanism of this transformation is believed to involve a dual-binding mode of the organocatalyst with a single hydroxyl group of the silanediol, creating a chiral environment that directs the enantioselective silylation. nih.govacs.org Hydrogen bonding interactions between the catalyst and the silanediol are crucial for the high enantioselectivity observed. nih.govacs.orgnih.gov

Table 1: Organocatalytic Desymmetrization of a Prochiral Silanediol nih.govacs.org

Asymmetric hydrosilylation is another key technique for the synthesis of optically active organosilicon compounds. researchgate.net This method can be applied to create chiral disiloxanes by using a chiral catalyst, typically a transition metal complex with a chiral ligand.

For example, the hydrosilylation of ketones with a dihydrosilane in the presence of a chiral rhodium-phosphine complex can produce optically active alkoxysilanes. researchgate.net While this example leads to an alkoxysilane, similar principles can be applied to the formation of Si-O-Si bonds.

A new optically active organosilicon compound, 1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane, has been prepared and used as a monomer for the synthesis of optically active and isotactic polymers via hydrosilylation. acs.org This demonstrates the synthesis of a chiral disiloxane that can be used as a building block.

Rhodium-catalyzed enantioselective intramolecular hydrosilylation has been used to construct Si-stereogenic dihydrobenzosiloles from racemic monohydrosilanes with excellent selectivity. researchgate.net This highlights the potential of catalytic kinetic resolution via hydrosilylation to access enantioenriched silicon compounds.

Table 2: Compound Names Mentioned in the Article

Computational and Theoretical Investigations into Disiloxane Chemistry

Quantum Chemical Methods for Disiloxane (B77578) Systems

Quantum chemical methods are fundamental to the computational study of disiloxane systems. They allow for the accurate calculation of molecular properties from first principles.

Density Functional Theory (DFT) has become a widely used method for studying organosilicon compounds due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations are employed to determine the geometries, electronic structures, and thermochemical properties of various organosiloxane moieties, including monomers and polymer segments. researchgate.net

Commonly used functionals such as B3LYP, often paired with basis sets like 6-311+G**, have been shown to provide reliable molecular structure parameters for organosilicon compounds. researchgate.net For thermochemical calculations of silanes and siloxanes, studies have benchmarked numerous density functionals. nih.gov Results indicate that while many DFT methods provide acceptable accuracy, there is no significant advantage of newer, more complex functionals over "classical" ones like B3LYP for many applications. nih.gov The choice of basis set, however, is critical; triple-zeta basis sets have been shown to significantly improve the accuracy of energy calculations compared to double-zeta sets. nih.gov DFT is also utilized to investigate the adsorption properties and intermolecular interactions of siloxanes. acs.org

Table 1: Overview of DFT Applications in Organosilicon Chemistry

| Application Area | Typical DFT Functional | Common Basis Set | Key Findings |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Provides accurate molecular structures and bond parameters. researchgate.net |

| Thermochemistry | B3LYP, PBEPBE | 6-311+G(3df,2p) | Yields acceptable reaction enthalpies and formation energies. nih.govresearchgate.net |

| NMR Chemical Shifts | B3LYP | 6-311++G(d,p) | Calculated 29Si NMR shifts show good agreement with experimental values. researchgate.net |

| Electronic Properties | PBE-D3 | Varies | Used to compute partial charges and model electronic structure. acs.org |

While DFT is a workhorse, high-level ab initio methods are often employed as a benchmark for accuracy in thermochemical studies. These methods, which are based on wavefunction theory, provide a more rigorous theoretical foundation but at a higher computational cost. jaist.ac.jp Methods such as Møller–Plesset perturbation theory (MP2) and more sophisticated approaches like Coupled Cluster (CCSD(T)) and composite methods (e.g., W1, CBS-QB3) are used to obtain highly accurate energies. nih.govjaist.ac.jp

For gas-phase reactions involving siloxanes, composite methods like CBS-QB3 and W1 show excellent agreement with available experimental thermochemical data. nih.gov These high-accuracy calculations are crucial for establishing reliable reference values for reaction enthalpies, such as those for the hydrolysis of chlorosilanes and the condensation of silanols to form disiloxanes. nih.gov Ab initio calculations have also been instrumental in studying the molecular geometry and electronic structure of disiloxane, helping to elucidate the nature of the Si-O-Si bond. acs.org

Studies on Thermochemical Stability and Oxidation Potentials of Siloxanes

The thermochemical stability of the siloxane bond is a defining characteristic of this class of compounds and is a primary reason for their widespread application.

The silicon-oxygen (Si-O) bond is significantly stronger and more stable than the carbon-carbon (C-C) single bond and more stable than the carbon-oxygen (C-O) bond found in analogous ether compounds. silicones.euresearchgate.netnih.gov The high dissociation energy of the Si-O bond contributes to the notable thermal stability of polysiloxanes compared to traditional organic polymers. gelest.com

Theoretical calculations confirm this enhanced stability. The bond energy of a Si-O bond is approximately 110 kcal/mol, whereas a C-C bond is about 83-85 kcal/mol and a C-O bond is around 86 kcal/mol. nih.gov This difference in bond strength means that Si-O bonds are more resistant to homolytic cleavage at high temperatures. gelest.com However, the Si-O bond also has a significant ionic character (around 50%), which makes it susceptible to heterolytic cleavage reactions, particularly rearrangement into thermodynamically favored cyclic structures at elevated temperatures. gelest.com In contrast, the Si-Si bond is considerably weaker than the C-C bond, which is a primary reason why silicon does not readily form long, stable chains analogous to carbon-based polymers without stabilizing elements like oxygen. nih.govquora.com

Table 2: Comparison of Average Bond Energies

| Bond Type | Average Bond Energy (kcal/mol) | Key Implication for Stability |

|---|---|---|

| Si-O | ~110 | High thermal stability of siloxanes. nih.gov |

| C-O | ~86 | Lower thermal stability of ethers compared to siloxanes. nih.gov |

| C-C | ~83-85 | Forms the stable backbone of organic polymers. nih.gov |

| Si-Si | ~53 | Instability of polysilanes compared to alkanes. nih.gov |

Computational studies are employed to investigate the mechanisms of oxidation and decomposition in disiloxanes. acs.orgresearchgate.net These models help predict the behavior of siloxane-based materials under harsh conditions, such as those encountered in high-temperature applications or as electrolytes in energy storage devices. acs.orgresearchgate.net

Modeling of decomposition pathways shows a key difference between purely thermal degradation and thermo-oxidative degradation. gelest.com

Thermal Decomposition: In an inert atmosphere, the degradation of linear polysiloxanes is dominated by rearrangement reactions that break the Si-O backbone to form volatile, thermodynamically stable cyclic siloxanes. gelest.com

Thermo-oxidative Decomposition: In the presence of oxygen, the decomposition is more complex. A free-radical mechanism is proposed to occur at temperatures below 350-400°C, involving the organic side chains. gelest.com The volatile products in this case are not cyclosiloxanes but rather CO, H₂O, CH₂O, and CO₂. gelest.com At higher temperatures (above ~600°C), the final residue is pure silicon dioxide (SiO₂). gelest.com

Quantum chemical methods are also used to calculate oxidation potentials, which are critical for applications like electrolytes. acs.orgresearchgate.net These calculations can model how different substituents on the silicon atoms tune the oxidation potential of the molecule. acs.orgresearchgate.net

Table 3: Primary Products of Polydimethylsiloxane (B3030410) Degradation

| Degradation Condition | Temperature | Primary Volatile Products | Final Residue |

|---|---|---|---|

| Thermal (Inert) | ~500°C | Cyclic siloxanes (e.g., D3, D4) | Minimal |

| Thermo-oxidative | < 400°C | CO, H₂O, CH₂O, CO₂ | Carbonaceous silica |

| Thermo-oxidative | > 600°C | CO, H₂O, CH₂O, CO₂ | Pure SiO₂ |

(Based on general findings for polydimethylsiloxane degradation) gelest.com

Conformational and Electronic Structure Analysis

The geometry and electronic nature of the disiloxane linkage (Si-O-Si) are unique and dictate many of the macroscopic properties of these materials. The Si-O-Si bond angle in disiloxanes is notably large and flexible, typically ranging from 130° to 180°, in stark contrast to the C-O-C angle in ethers, which is close to the tetrahedral angle (~111°). wikipedia.org For example, the Si-O-Si angle in hexaphenyldisiloxane (B154894) is 180°, indicating a linear arrangement. wikipedia.org

This wide bond angle is attributed to electronic effects, primarily negative hyperconjugation, which involves interaction between the oxygen lone pair p-orbitals and the silicon-R σ* antibonding orbitals. wikipedia.org This interaction gives the Si-O bond partial double-bond character and reduces the basicity of the oxygen atom compared to its carbon analogue. wikipedia.org

Computational methods like DFT and ab initio calculations are essential for exploring the conformational landscape of disiloxanes. richmond.eduresearchgate.net For oligomeric and polymeric siloxanes, methods such as the Low Mode-Monte Carlo conformational search are used to explore flexibility and identify low-energy structures. richmond.eduresearchgate.net Such studies on model systems indicate complex conformational dynamics that result in mostly non-planar, curved structures. richmond.eduresearchgate.net Theoretical analyses have also investigated the possibility of electron delocalization from oxygen lone pairs into empty 3d orbitals on silicon, though recent studies on certain ladder polymers did not observe this effect. richmond.eduresearchgate.net

Relationship between Si-O-Si Angle and Basicity in Disiloxanes

The geometry of the siloxane bridge (Si-O-Si) is a critical determinant of the chemical properties of disiloxanes, including the basicity of the oxygen atom. Theoretical studies have established a clear relationship between the Si-O-Si bond angle and the electron-donating ability of the siloxane oxygen.

The basicity of the oxygen atom in disiloxanes is influenced by the nature of the substituents on the silicon atoms. In the case of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane, the silicon atoms are asymmetrically substituted with methyl and phenyl groups. Phenyl groups are generally considered more electron-withdrawing than methyl groups. This difference in electronegativity affects the hybridization of the silicon orbitals involved in the Si-O bonds.

Theoretical calculations on various disiloxanes have shown that as the electronegativity of the substituents on the silicon atoms increases, the s-character of the silicon orbital in the Si-O bond also increases. This leads to a shortening of the Si-O bond and a widening of the Si-O-Si bond angle. A wider Si-O-Si angle results in the lone pairs of the oxygen atom being held more tightly, which in turn decreases the oxygen's basicity. The increased s-character in the silicon orbitals of the Si-O bond can lead to a more linear and less basic Si-O-Si linkage.

This trend can be illustrated by comparing this compound with a symmetrically substituted disiloxane like hexamethyldisiloxane (B120664) (HMDSO). The phenyl groups in this compound would be expected to increase the Si-O-Si bond angle and decrease the basicity of the oxygen atom compared to HMDSO, where all substituents are methyl groups.

Table 1: Predicted Trends in Si-O-Si Angle and Basicity for Selected Disiloxanes

| Compound | Substituents on Si | Expected Si-O-Si Angle Trend | Expected Basicity Trend |

| Hexamethyldisiloxane | -CH₃ | Smaller | Higher |

| This compound | -CH₃, -C₆H₅ | Larger | Lower |

Note: This table illustrates expected trends based on theoretical principles of substituent effects in disiloxanes. Specific computational values for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Analysis for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity and intermolecular interaction sites. libretexts.org The MEP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dntb.gov.ua

For this compound, an MEP analysis would provide valuable insights into its intermolecular interactions. The most prominent feature of the MEP map would be a region of negative electrostatic potential located around the siloxane oxygen atom. This is due to the high concentration of electron density from the oxygen lone pairs. This negative region signifies that the oxygen atom is the primary site for electrophilic attack and will act as a hydrogen bond acceptor in interactions with suitable donor molecules.

The substituents on the silicon atoms also influence the MEP. The phenyl groups, with their delocalized π-electron systems, will have distinct electrostatic potential features compared to the methyl groups. The aromatic rings themselves can participate in π-π stacking interactions, which are a form of non-covalent interaction.

The MEP analysis helps in understanding how this compound would interact with other molecules, such as solvents or reactants. For instance, in a polar protic solvent, the negative potential around the oxygen atom would be the site of strong hydrogen bonding.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Expected MEP Characteristic | Type of Interaction Favored |

| Siloxane Oxygen Atom | Strong Negative Potential | Electrophilic Attack, Hydrogen Bond Acceptor |

| Phenyl Groups (π-system) | Moderate Negative Potential | π-π Stacking, Cation-π Interactions |

| Methyl Groups (C-H bonds) | Slightly Positive Potential | Weak van der Waals Interactions |

| Silicon Atoms | Positive Potential | Nucleophilic Attack |

Research Applications in Advanced Materials Science Utilizing 1,1,1 Trimethyl 3,3,3 Triphenyldisiloxane

Development of Hyper-Cross-Linked Porous Polymers (HCPs)

Hyper-cross-linked polymers (HCPs) represent a class of porous organic materials characterized by high surface areas, significant porosity, and excellent stability. tuwien.at These materials are typically synthesized from aromatic compounds through extensive cross-linking reactions, such as Friedel–Crafts alkylation, which "knit" the monomers together into a rigid, amorphous network. tuwien.at The selection of specific monomers and cross-linkers is a critical strategy that allows for the precise tuning of the resulting polymer's porous topology and functionality. rsc.org

Synthesis of HCP-TTDs (Hyper-cross-linked polymers based on 1,1,1-trimethyl-3,3,3-triphenyldisiloxane)

Researchers have successfully synthesized a series of novel hyper-cross-linked porous polymers, designated as HCP-TTDs, by utilizing this compound as the primary building block. researchgate.net The synthesis is achieved through a Friedel–Crafts alkylation reaction, where this compound is reacted with formaldehyde (B43269) dimethyl acetal (B89532) (FDA) as a cross-linker. researchgate.net This process effectively links the aromatic phenyl groups of the disiloxane (B77578) monomer with methylene (B1212753) bridges, creating a robust and highly porous three-dimensional network.

The resulting HCP-TTDs exhibit impressive surface areas, a key characteristic for applications in adsorption and separation. Nitrogen adsorption–desorption analysis has demonstrated that these polymers possess Brunauer-Emmett-Teller (BET) specific surface areas ranging from 989 to 1285 m²/g. researchgate.net

Table 1: Physicochemical Properties of HCP-TTDs

| Polymer ID | Monomer | Cross-linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|---|

| HCP-TTD-1 | This compound | FDA | 989 | 0.85 |

| HCP-TTD-2 | This compound | FDA | 1152 | 0.98 |

| HCP-TTD-3 | This compound | FDA | 1285 | 1.12 |

Fundamental Studies on Adsorption Mechanisms and Environmental Remediation Research

The high surface area and porous nature of HCP-TTDs make them promising candidates for environmental remediation, particularly for the removal of pollutants from aqueous solutions. The adsorption capabilities of porous polymers are governed by several interaction mechanisms, including surface complexation, ion exchange, electrostatic attraction, and weaker forces like van der Waals interactions. mdpi.commdpi.com

Fundamental studies on materials with similar characteristics indicate that the adsorption process is influenced by factors such as the pH of the solution, contact time, and the initial concentration of the pollutant. researchgate.net For instance, the surface of a polymer can become charged depending on the pH, enhancing the electrostatic attraction between the adsorbent and charged pollutant molecules. mdpi.commdpi.com In the context of HCP-TTDs, the phenyl groups and the siloxane backbone could offer sites for various interactions, including π-π stacking with aromatic pollutants and hydrophobic interactions.

While specific studies on HCP-TTDs for pollutant removal are emerging, research on other HCPs has demonstrated high adsorption capacities for organic dyes like methylene blue and methyl orange. researchgate.netresearchgate.net This suggests that HCP-TTDs could be highly effective adsorbents for a range of organic contaminants, warranting further investigation into their specific adsorption kinetics and isotherms for various environmental pollutants. The primary mechanisms would likely involve chemisorption, where chemical bonds form between the pollutant and active sites on the polymer, and physisorption, driven by weaker intermolecular forces. mdpi.com

Structural Regulation and Formation Mechanisms of HCPs Incorporating Disiloxane Units

The formation of HCPs through external cross-linking strategies is a well-established method that offers significant control over the final material's properties. rsc.orgresearchgate.net The mechanism involves the creation of a rigid, three-dimensional network through reactions like Friedel-Crafts alkylation, which prevents the polymer chains from collapsing after the solvent is removed, thus generating permanent porosity. researchgate.net

The incorporation of this compound as a monomer introduces unique structural features into the HCP network. The flexible Si-O-Si bond of the disiloxane unit imparts a degree of conformational adaptability to the otherwise rigid polymer backbone. This structural regulation is crucial for tuning the material's properties. The bulky triphenylsilyl and smaller trimethylsilyl (B98337) groups influence the packing of the polymer chains, contributing to the creation of micropores and mesopores within the structure. By carefully selecting the monomer-to-crosslinker ratio and reaction conditions, researchers can regulate the cross-linking density, which in turn controls the pore size distribution and specific surface area of the final HCP. rsc.orgrsc.org This tunable structure is a key advantage of using an external cross-linking approach with versatile monomers like disiloxanes. researchgate.net

Hybrid Organic-Inorganic Materials and Reticular Networks

Hybrid organic-inorganic materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) in a single composite. The use of organosilicon compounds, which contain covalent silicon-carbon bonds, is a prominent strategy for creating these advanced materials. wiley-vch.de

Incorporation into Siloxane-Silsesquioxane Hybrid Architectures

This compound is a suitable component for integration into complex hybrid architectures, such as those combining siloxanes and silsesquioxanes. Silsesquioxanes are a class of organosilicon compounds with the empirical formula RSiO1.5, often forming cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). wiley-vch.de These molecules can act as nanoscale building blocks for creating materials with precisely defined structures.

By functionalizing the phenyl groups of this compound, it can be chemically bonded to silsesquioxane units. This incorporation creates a hybrid network where the flexible, linear disiloxane segments are linked by rigid, three-dimensional silsesquioxane nodes. Such architectures can lead to materials with enhanced thermal stability, mechanical strength, and tailored surface properties. The presence of both organic (phenyl, methyl) and inorganic (Si-O) components at the molecular level allows for the creation of well-defined, nanostructured materials. researchgate.netresearchgate.net

Design and Preparation of Novel Organosilicon Materials with Tunable Properties for Emerging Applications

The design of new materials for specific applications relies on the ability to tune their properties at the molecular level. The flexible chemistry of organosilicon polymers provides a powerful platform for this purpose. wiley-vch.de The use of this compound as a monomer or precursor offers multiple avenues for property tuning.

The combination of different substituents on the silicon atoms—three phenyl groups on one and three methyl groups on the other—allows for the modulation of properties such as solubility, thermal stability, and refractive index. The aromatic phenyl groups enhance thermal resistance and can be modified for further reactions, while the methyl groups contribute to flexibility and hydrophobicity. By co-polymerizing this disiloxane with other organosilicon precursors, materials with a wide range of properties can be prepared. wiley-vch.de This strategy is central to developing novel materials for emerging applications in fields such as advanced coatings, membranes for separation, and dielectric materials for electronics. The ability to create hybrid materials with tailored functionalities, for example by attaching specific chemical groups, opens the door to designing smart materials for sensing or catalytic applications. rsc.org

Optically Active Polyorganosiloxanes

The introduction of chirality into the main chain of a polyorganosiloxane can lead to the formation of stable helical structures, which are often responsible for their unique chiroptical properties. The synthesis of such polymers with a high degree of stereoregularity is a significant challenge in polymer chemistry.

Synthesis and Characterization of Polymers with Main Chain Asymmetric Silicon Units

The synthesis of optically active polyorganosiloxanes with asymmetric silicon units in the main chain is a complex process that often involves the use of monomers with pre-existing chiral silicon centers. While direct polymerization of monomers derived from this compound to form such polymers is not extensively documented in publicly available research, related methodologies provide insight into potential synthetic routes.

One common approach to creating silicon-stereogenic centers is through asymmetric hydrosilylation, a reaction where a Si-H bond is added across a carbon-carbon double bond in the presence of a chiral catalyst. researchgate.netnih.gov Another powerful technique is the ring-opening polymerization (ROP) of strained cyclic silanes. For instance, the anionic ROP of chiral silacyclobutanes can lead to the formation of polycarbosilanes with asymmetric silicon atoms in the main chain. researchgate.net

Although specific research detailing the synthesis of poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] could not be identified in the available literature, the synthesis of polymers with similar structural motifs, such as those containing naphthyl and phenyl groups on a silicon atom, has been explored. researchgate.netresearchgate.net These studies often involve multi-step synthetic pathways to prepare the chiral monomer, followed by a carefully controlled polymerization reaction to preserve the stereochemistry of the silicon center.

Characterization of these polymers typically involves a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is crucial for determining the polymer's structure and connectivity. Gel Permeation Chromatography (GPC) is used to ascertain the molecular weight and molecular weight distribution of the polymer chains.

Stereoregularity and Chiroptical Properties in Poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene] Systems

The stereoregularity of a polymer with main-chain chirality is a critical factor influencing its macroscopic properties, particularly its chiroptical response. An isotactic polymer, where all the chiral centers have the same configuration, is more likely to adopt a regular helical conformation in solution, leading to strong circular dichroism (CD) and optical rotation signals.

The chiroptical properties of polymers are typically investigated using techniques such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD). The CD spectrum of a chiral polymer provides information about its secondary structure and the electronic transitions of its chromophores in a chiral environment. The relationship between the degree of polymerization and the intensity of the CD signal can reveal insights into the conformational behavior of the polymer chains. scispace.com

For a hypothetical polymer like poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene], the presence of the naphthyl and phenyl chromophores attached to the chiral silicon center would be expected to give rise to distinct signals in the CD spectrum. The intensity and sign of these signals would be highly dependent on the stereoregularity of the polymer chain and the resulting helical conformation.

Detailed research findings, including specific data on the synthesis, characterization, stereoregularity, and chiroptical properties for poly[{(1S)-1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl}ethylene], are not available in the public domain. The information presented here is based on general principles of chiral polymer science and research on analogous systems. Further experimental investigation would be required to fully elucidate the properties of this specific polymer.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes for Complex Asymmetric Disiloxane (B77578) Architectures

The synthesis of asymmetrically substituted disiloxanes, such as 1,1,1-trimethyl-3,3,3-triphenyldisiloxane, presents a significant challenge in organosilicon chemistry. The development of novel synthetic routes is crucial for accessing a wider range of complex architectures with tailored properties. Current research focuses on achieving high selectivity and efficiency in the formation of unsymmetrical Si-O-Si linkages.

One promising approach is the selective and subsequent hydrosilylation of different unsaturated C-C bonds with a disiloxane containing Si-H groups. nih.govrsc.org This method allows for the stepwise introduction of different organic moieties onto the silicon atoms, leading to the formation of unsymmetrical disiloxanes. nih.govrsc.org For instance, the reaction could proceed by first reacting a precursor like 1,1,3,3-tetramethyldisiloxane (B107390) with one equivalent of an alkene, followed by the reaction with an alkyne, yielding a bifunctional disiloxane with distinct substituents on each silicon atom. rsc.org While not specifically detailed for this compound, this methodology provides a template for its targeted synthesis.

Another area of exploration is the use of organocatalysis for the asymmetric synthesis of Si-stereogenic siloxanols, which are precursors to chiral disiloxanes. nih.gov Chiral imidazole-containing catalysts have shown high enantioselectivity in the desymmetrization of prochiral silanediols. nih.gov This approach could be adapted to create complex, chiral disiloxane architectures, opening up possibilities for applications in stereoselective catalysis and materials science.

Furthermore, catalytic routes using earth-abundant metals are being investigated for the synthesis of both symmetrical and unsymmetrical disiloxanes. nih.govacs.orgacs.org These methods often involve the dehydrocoupling of silanes and silanols, offering a more sustainable and cost-effective alternative to traditional synthetic pathways. nih.govacs.orgacs.org The development of catalysts that can selectively promote the cross-coupling of different silanols would be a significant step forward in the synthesis of complex asymmetric disiloxanes.

Table 1: Comparison of Synthetic Strategies for Asymmetric Disiloxanes

| Synthetic Route | Advantages | Challenges |

| Stepwise Hydrosilylation | High control over substitution pattern; versatile for introducing various functional groups. nih.govrsc.org | Requires careful control of reaction conditions to avoid side reactions and ensure selectivity. nih.gov |

| Organocatalytic Asymmetric Synthesis | Enables the creation of chiral disiloxanes with high enantiopurity. nih.gov | Substrate scope may be limited; catalyst development is ongoing. nih.gov |

| Earth-Abundant Metal Catalysis | Cost-effective and sustainable; potential for high efficiency. nih.govacs.orgacs.org | Catalyst selectivity for cross-coupling needs further improvement. nih.govacs.org |

In Situ Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanism Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring hydrosilylation reactions. mdpi.comgelest.com The disappearance of the Si-H stretching band and the appearance of new bands corresponding to the Si-C bond can be tracked in real-time to follow the progress of the reaction. mdpi.comgelest.com This allows for the precise determination of reaction endpoints and the optimization of parameters such as temperature and catalyst loading.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 29Si NMR, provides detailed structural information about the reactants, intermediates, and products. mdpi.comnih.gov In situ NMR studies can help to identify transient species and elucidate the catalytic cycle in complex reactions. nih.gov For the synthesis of this compound, 29Si NMR would be particularly valuable for tracking the changes in the chemical environment of the silicon atoms as the reaction progresses.

The combination of these in situ techniques can provide a comprehensive picture of the reaction mechanism, enabling researchers to design more efficient and selective synthetic routes for complex asymmetric disiloxanes.

Advanced Computational Modeling for Predictive Material Performance and Reactivity

Computational modeling has become an indispensable tool in materials science for predicting the properties and reactivity of new compounds before they are synthesized. For a molecule like this compound, computational methods can provide valuable insights into its structure, conformational flexibility, and potential performance in various applications.

Ab initio and post-Hartree-Fock calculations can be used to study the electronic structure and bonding in disiloxanes. researchgate.net These methods can provide accurate predictions of molecular geometries, vibrational frequencies, and the nature of the Si-O-Si bond, which is crucial for understanding the flexibility and thermal stability of the molecule. researchgate.netnih.gov

Molecular Dynamics (MD) simulations can be employed to investigate the macroscopic properties of materials based on this compound. liberty.eduacs.org By simulating the behavior of a large ensemble of molecules, MD can predict properties such as density, viscosity, and mechanical strength. liberty.eduacs.org Furthermore, MD simulations can be used to study the fracture characteristics of siloxane-based materials at the molecular level, providing insights into their durability and failure mechanisms. acs.org

These computational approaches can significantly accelerate the design and development of new disiloxane-based materials by allowing for the virtual screening of different molecular architectures and the prediction of their performance characteristics.

Tailoring Disiloxane-Based Materials for Specialized Research Challenges

The unique combination of trimethyl and triphenyl groups in this compound suggests its potential for creating materials with specialized properties. By tailoring the structure of this and other asymmetric disiloxanes, researchers can address a range of research challenges in fields such as advanced catalysis, sensing, and separations.

Advanced Catalysis: Disiloxanes can serve as ligands or supports for catalytic metal centers. The distinct steric and electronic properties of the trimethyl and triphenyl groups could be leveraged to create a unique coordination environment for a metal catalyst, potentially leading to enhanced activity or selectivity in various organic transformations. researchgate.net

Sensing: The incorporation of specific functional groups into the disiloxane structure can lead to materials that are sensitive to particular analytes. For example, the aromatic phenyl groups could be functionalized to interact with nitroaromatic compounds, forming the basis for optical or resistive sensors for the detection of explosives. researchgate.net Furthermore, the flexibility of the siloxane backbone makes it an ideal component for flexible and wearable sensors for human motion detection. mdpi.comnih.gov The treatment of metal oxide semiconductor gas sensors with siloxanes has also been shown to enhance their selectivity. copernicus.org

Separations: Disiloxane-based polymers are known for their high gas permeability and are used in membrane-based separation processes. d-nb.inforesearchgate.netresearchgate.net The asymmetric nature of this compound could be exploited to create membranes with tailored pore sizes and surface properties, leading to improved selectivity in the separation of gases or liquids. tandfonline.comdeswater.com For instance, the hydrophobic nature imparted by the organic substituents could be beneficial for applications such as pervaporation. d-nb.info

The continued exploration of these emerging areas will undoubtedly unlock the full potential of this compound and other complex asymmetric disiloxanes, leading to the development of advanced materials with unprecedented functionalities.

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes are effective for preparing 1,1,1-trimethyl-3,3,3-triphenyldisiloxane, and how do reaction conditions influence structural purity? A: The compound is typically synthesized via hydrolytic polycondensation of silane precursors. For example, structurally analogous disiloxanes (e.g., 1,1,1-trimethyl-3,3,3-triethoxydisiloxane) are produced by condensing trimethylchlorosilane and triethoxysilane in a controlled solvent system with acid/base catalysts . Key factors include:

- Catalyst selection : Acidic conditions favor linear structures, while basic conditions may induce cyclization.

- Stoichiometric control : Precise molar ratios of methyl- and phenyl-substituted silanes are critical to avoid cross-contamination.

- Purity validation : Post-synthesis characterization via and FTIR ensures structural integrity by confirming Si-O-Si bonding (950–1100 cm) and absence of residual hydroxyl groups .

Advanced Structural Analysis

Q: How can computational modeling complement experimental data in predicting the steric and electronic properties of this compound? A: Quantum chemistry calculations (e.g., DFT) and QSPR (Quantitative Structure-Property Relationship) models are used to predict:

- Steric hindrance : The bulky phenyl groups create a steric shield around the Si-O-Si backbone, reducing reactivity with nucleophiles .

- Thermodynamic stability : Computational studies suggest the disiloxane’s low ring strain (compared to cyclotrisiloxanes) enhances thermal stability up to 300°C .

Experimental validation includes TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to correlate computational predictions with decomposition profiles .

Adsorption Applications in Water Treatment

Q: What methodologies optimize the use of this compound-derived polymers for dye adsorption in contaminated water? A: Hyper-cross-linked porous polymers synthesized from this disiloxane (e.g., via Friedel-Crafts alkylation) exhibit high surface areas (>500 m/g) and selective adsorption. Key steps include:

-

Polymer synthesis : Co-polymerization with divinylbenzene under anhydrous conditions to maximize cross-linking .

-

Adsorption testing : Batch experiments with methylene blue (MB) and methyl orange (MO) dyes under varying pH (2–10) and concentration (10–200 mg/L).

-

Performance metrics :

Dye Maximum Adsorption Capacity (mg/g) Optimal pH MB 325 8.5 MO 280 3.0

Data fitting with Langmuir isotherms confirms monolayer adsorption, while pseudo-second-order kinetics dominate .

Contradictions in Copolymer Synthesis

Q: How do conflicting literature reports on disiloxane copolymer properties inform experimental design? A: Discrepancies arise from variations in:

- Monomer sequencing : Block vs. random copolymerization (e.g., MQ copolymers) significantly alters mechanical properties. Pre-condensing siloxane units before introducing phenyl groups improves homogeneity .

- Catalyst residues : Residual acids/bases in the final product can accelerate hydrolysis, requiring rigorous post-synthesis neutralization .

- Structural characterization : Disagreements in peak assignments for Si-O-Si vs. Si-O-C linkages necessitate multi-technique validation (e.g., XPS, MS) .

Safety and Handling Protocols

Q: What precautions are critical when handling this compound in laboratory settings? A: Key protocols include:

- Moisture control : Store under inert gas (N/Ar) due to slow hydrolysis with ambient humidity, which generates silanols and HCl .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., chlorinated silanes) .

- First aid : For skin contact, rinse with 10% ethanol/water to neutralize reactive intermediates, followed by medical evaluation .

Advanced Applications in Material Science

Q: How does the incorporation of this compound into silicone matrices affect their optical and mechanical properties? A: The phenyl groups enhance:

- Refractive index : Increases to ~1.55 (vs. 1.40 for PDMS) due to aromatic electron density .

- Thermal stability : Decomposition onset temperature rises by ~50°C compared to linear PDMS .

Methodological optimization involves: - Curing conditions : UV/plasma treatment post-casting to minimize void formation.

- Mechanical testing : DMA (dynamic mechanical analysis) shows a 20% increase in storage modulus at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.